

# 1H-Indole-3-thiol computational chemistry studies verification

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## Compound Focus: 1H-Indole-3-thiol

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## Computational Studies on Indole Derivatives

Computational chemistry is widely used in drug discovery to study indole-based compounds. The table below summarizes key studies and their methodologies.

Study Focus	Computational Methods Used	Key Descriptors/Parameters Analyzed	Primary Application/Biological Activity Studied
QSAR of 3-Thiocyanato-1H-indoles [1]	Semi-empirical (AM1, PM3, RM1), Multiple Linear Regression	Energy of the highest occupied molecular orbital (Delta), Dipole moment (Dipol), Partial charges on carbon atoms (qC9, qC6), Log P (lipophilicity) [1]	Antileukemia activity (IC50 prediction) [1]
Molecular Docking of Heterocyclic Indole Derivatives [2]	Molecular Docking	Binding energy, Interactions with active site residues (hydrogen bonds, $\pi$ -stacked interactions) [2]	Antimicrobial activity (vs. UDP-N-acetylmuramate-L-alanine ligase (MurC) & human lanosterol 14 $\alpha$ -demethylase) [2]

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Molecular Docking of Indole-Triazole Bi-heterocycles [3]	Molecular Docking	Binding affinity, Enzyme-inhibitor complex formation [3]	Elastase inhibition [3]
Comprehensive Analysis of 1H-Indole-3-carbaldehyde [4]	Spectroscopic computation, Hirshfeld surface analysis, Molecular Docking	Molecular structure, intermolecular interactions, binding properties [4]	Foundation for indole derivative research [4]

## Detailed Experimental Protocols

For a deeper understanding, here are the methodologies from the key quantitative structure-activity relationship (QSAR) study.

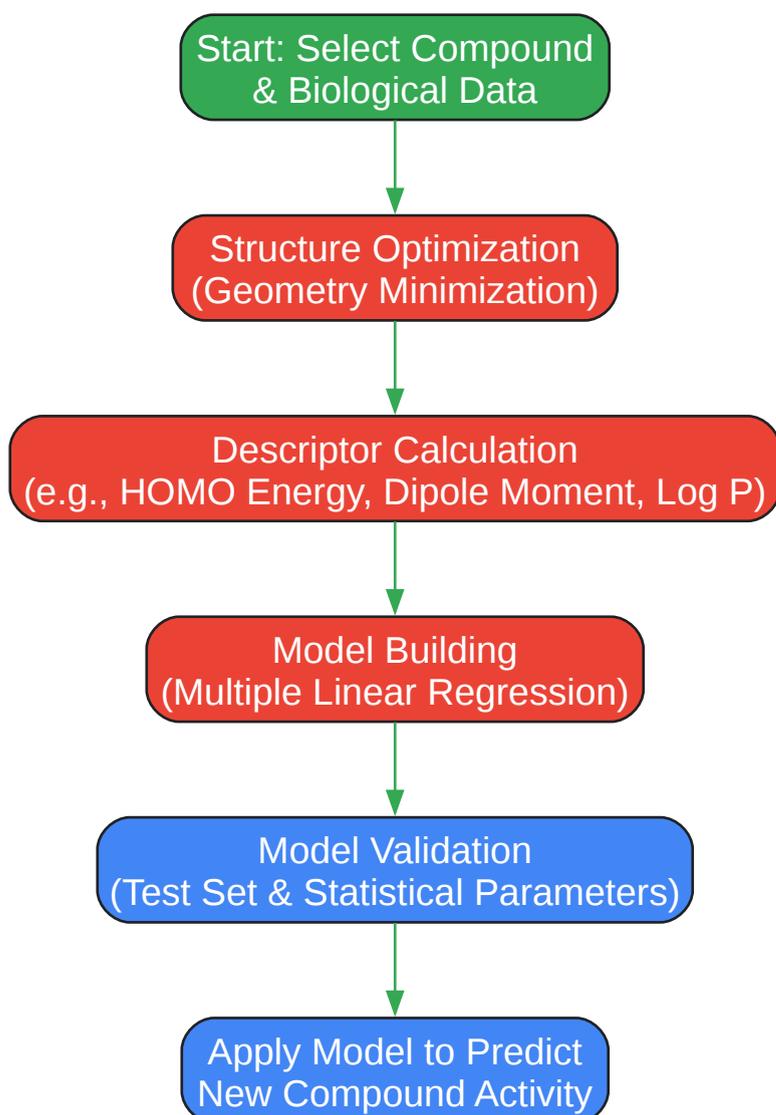
- **QSAR Model Development Protocol:** This study provides a clear workflow for building a predictive QSAR model [1].
  - **Software Used:** Hyperchem version 8.0. [1]
  - **Computational Methods:** Semi-empirical molecular orbital methods including **AM1 (Austin Model 1)**, **PM3 (Parameterized Model 3)**, and **RM1 (Recife Model 1)** were compared for their effectiveness. [1]
  - **Dataset:** The study used 20 derivatives of 3-thiocyanato-1H-indoles. 16 were used to build the regression model (fitting), and 4 were used as test compounds for validation. [1]
  - **Descriptor Calculation & Model Building:** The molecular structures were first optimized (geometry minimization). Molecular descriptors related to electronic and steric properties were then calculated. A **multiple linear regression** analysis was performed with the experimental IC50 (the concentration needed to inhibit 50% of cell growth) as the dependent variable and the calculated descriptors as independent variables. [1]
  - **Best-Fit Model:** The AM1 method yielded the most reliable QSAR equation for predicting antileukemia activity:  $IC_{50} = -1.705 + 0.511(\Delta) + 0.346(Dipol) +$

$$18.287(qC9) - 0.645(\text{Log } P) + 13.952(qC6) [1]$$

- **Model Validation:** The model's robustness was evaluated using statistical parameters including the correlation coefficient ( $r = 0.814$ ), coefficient of determination ( $r^2 = 0.662$ ), standard error (SE = 1.044), and an F-test ( $F_{\text{count}}/F_{\text{table}} = 1.851$ ). [1]
- **Synthesis Verification Protocol: A relevant study highlights the importance of experimental verification in this field. Researchers attempting to synthesize a key precursor, (1H-indol-3-yl)methyl electrophiles, found that several previously reported methods in literature were not reproducible [5].** This underscores the necessity for rigorous experimental validation to support computational predictions. Their successful approach involved:
  - **Technology:** Using a **microflow reactor** for precise control. [5]
  - **Conditions: Rapid generation** (0.02 seconds) of the reactive electrophile under mild conditions (25 °C), followed by immediate nucleophilic substitution (0.1 seconds). This method prevented the dimerization and oligomerization side reactions that plagued traditional batch synthesis. [5]

## Workflow for QSAR-Based Drug Discovery

The following diagram illustrates the general workflow for a computational drug discovery study as described in the research, from initial compound selection to model validation [1].



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## Key Insights for Researchers

- **Focus on Predictive Modeling:** The core application of computational studies for **1H-Indole-3-thiol** derivatives is building **predictive QSAR models** to guide the synthesis of new compounds with higher potency, particularly against cancer [1].
- **Critical Need for Verification:** Computational predictions require strong experimental support. The challenges in synthesizing key intermediates highlight that computational and experimental work must go hand-in-hand for reliable results [5].
- **Software Tools:** While the specific studies used Hyperchem [1], a wide range of software is available for such work, including **AMBER**, **GROMACS**, **CHARMM**, and **AutoDock Vina** (the latter is common

for docking though not listed in the retrieved results) [6].

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## References

1. Quantitative Structure-Activity Relationship of... [ejournal.undip.ac.id]
2. Synthesis, Molecular Docking Analysis and in Vitro ... [pmc.ncbi.nlm.nih.gov]
3. Convergent Synthesis, Kinetics and Computational ... | Research Square [researchsquare.com]
4. Spectroscopic, Experimental , Hirshfeld... | CoLab Computational [colab.ws]
5. of preparations of ( Verification -indol- 1 -yl) methyl electrophiles and... H 3 [nature.com]
6. of Comparison for molecular mechanics modeling - Wikipedia software [en.wikipedia.org]

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